molecular formula C22H18ClN3O5S B11016013 2-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-nitrobenzamide

2-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-nitrobenzamide

Cat. No.: B11016013
M. Wt: 471.9 g/mol
InChI Key: GHYLJILBHNBRBJ-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-nitrobenzamide is a complex organic compound that features a quinoline moiety, a sulfonamide group, and a nitrobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-nitrobenzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway and product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with enzymes or receptors, while the sulfonamide group can enhance binding affinity and specificity. The nitrobenzamide structure may contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C22H18ClN3O5S

Molecular Weight

471.9 g/mol

IUPAC Name

2-chloro-N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-4-nitrobenzamide

InChI

InChI=1S/C22H18ClN3O5S/c23-20-14-17(26(28)29)9-12-19(20)22(27)24-16-7-10-18(11-8-16)32(30,31)25-13-3-5-15-4-1-2-6-21(15)25/h1-2,4,6-12,14H,3,5,13H2,(H,24,27)

InChI Key

GHYLJILBHNBRBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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